7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)
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Overview
Description
Fulvestrant 9-Sulfone is a derivative of Fulvestrant, a selective estrogen receptor degrader (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women . Fulvestrant 9-Sulfone retains the core structure of Fulvestrant but includes a sulfone group, which may influence its chemical properties and biological activity .
Preparation Methods
The synthesis of Fulvestrant 9-Sulfone involves several steps, starting from the core structure of FulvestrantOne common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Fulvestrant 9-Sulfone undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can be used to revert the sulfone group back to a sulfide.
Common reagents used in these reactions include hydrogen peroxide, m-CPBA for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Fulvestrant 9-Sulfone has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of sulfone groups on the chemical properties of steroids.
Biology: Researchers investigate its interactions with estrogen receptors to understand its potential as a therapeutic agent.
Industry: It is used in the development of new SERDs and other therapeutic agents.
Mechanism of Action
Fulvestrant 9-Sulfone exerts its effects by binding to estrogen receptors and promoting their degradation. This downregulation of estrogen receptors inhibits the growth of estrogen-sensitive cancer cells . The molecular targets include estrogen receptors, and the pathways involved are primarily related to estrogen signaling .
Comparison with Similar Compounds
Fulvestrant 9-Sulfone is compared with other SERDs such as:
Fulvestrant: The parent compound, which lacks the sulfone group.
Tamoxifen: Another estrogen receptor modulator but with different mechanisms and applications.
Anastrozole: An aromatase inhibitor used in similar therapeutic contexts but with a different mode of action.
Fulvestrant 9-Sulfone is unique due to the presence of the sulfone group, which may enhance its stability and binding affinity to estrogen receptors .
Properties
Molecular Formula |
C32H47F5O4S |
---|---|
Molecular Weight |
622.8 g/mol |
IUPAC Name |
(7S,8R,9R,13S,14R,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28-,29+,30-/m0/s1 |
InChI Key |
NQYWBGDKCPOMGL-JUMMHQHVSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2O)[C@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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